BenchChemオンラインストアへようこそ!

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Positional Isomerism

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739365-03-8; also registered as 98555-13-6 and 1350521-77-5) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class. With a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, this compound features a 2-methyl substituent on the pyrazole ring and a carboxylic acid group at the 6-position of the pyrimidinone core.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 739365-03-8
Cat. No. B3021515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS739365-03-8
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(C(=O)N2N1)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14)
InChIKeyIBCBHLQKAIHDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739365-03-8): Core Scaffold Overview for Procurement Decisions


2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739365-03-8; also registered as 98555-13-6 and 1350521-77-5) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class . With a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol, this compound features a 2-methyl substituent on the pyrazole ring and a carboxylic acid group at the 6-position of the pyrimidinone core . The compound is supplied as part of the AldrichCPR collection (product CBR00315) by Sigma-Aldrich, sourced from ChemBridge Corp., and is intended for early discovery research . Its predicted physicochemical properties include a LogP of approximately 0.03 and a polar surface area (PSA) of 87.46 Ų . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, with reported activities spanning antiviral, anticancer, anti-inflammatory, and kinase inhibitory applications [1].

Why 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid family, the position of the methyl substituent and the carboxylic acid group critically determines both synthetic utility and biological target engagement. The 2-methyl substitution pattern on the pyrazole ring is distinct from the 3-methyl and 5-methyl positional isomers, which place the methyl group at different loci on the fused ring system, altering electronic distribution and steric accessibility for downstream derivatization . Patent SAR data from antiviral development programs demonstrate that carboxylic acid placement at the 6-position (versus the 3-position) yields differential activity profiles against influenza endonuclease and HCV polymerase targets [1]. Furthermore, aldose reductase differential inhibitor (ARDI) studies confirm that modifications at the N4-benzyl position of the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid core tune substrate selectivity between L-idose and HNE reduction pathways; the unsubstituted parent core serves as the essential starting point for generating such differential inhibition [2]. Generic substitution by a 3-carboxylic acid or 5-methyl positional isomer would fundamentally alter the structure-activity relationship trajectory.

Quantitative Differentiation Evidence: 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid vs. Closest Structural Comparators


Positional Methyl Group Differentiation: 2-Methyl vs. 3-Methyl vs. 5-Methyl Isomers

The 2-methyl substitution on the pyrazole ring of the target compound (CAS 739365-03-8 / 98555-13-6) represents a distinct regioisomer within the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid family. The 5-methyl positional isomer (CAS 90110-77-3; 5-methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) bears the methyl group at the pyrimidine ring position and the carboxylic acid at the 3-position, creating a fundamentally different hydrogen-bonding donor/acceptor topology . Similarly, the 3-methyl isomer (3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) places the methyl substituent adjacent to the ring junction, altering electronic effects on the pyrimidinone carbonyl . For the target compound, the 2-methyl group is positioned on the pyrazole ring distal to the carboxylic acid, providing a unique vector for subsequent derivatization at the C3 position without steric interference from the methyl group—a feature not available in the 3-methyl isomer .

Medicinal Chemistry Scaffold Differentiation Positional Isomerism

Carboxylic Acid Position Matters: 6-COOH vs. 3-COOH in Antiviral SAR

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine-based HCV RNA polymerase inhibitors reveal that the 6-carboxylic acid functionality provides a critical acidic anchoring group for target engagement, with the inventors noting 'improved activities for carboxylic acid derivatives' in the biochemical RdRp assay [1]. The SAR studies by Shipps et al. (2009) examined modifications at three positions: C-3 (carboxylic acid group), C-7 (cyclohexyl group), and C-6 (aromatic substituents), demonstrating a 'stringent preference for a cyclohexyl group as one of the hydrophobes' alongside the acidic carboxylic acid functionality [1]. Several optimized compounds in this series achieved low nanomolar potencies in the biochemical RdRp assay, establishing the 6-carboxylic acid pyrazolo[1,5-a]pyrimidine scaffold as a validated antiviral pharmacophore [1]. The 2-methyl substitution on the target compound provides a starting scaffold that retains the critical 6-COOH group while leaving the C3 and C7 positions available for introduction of the cyclohexyl and aromatic hydrophobic groups required for antiviral potency, as defined by the patent SAR [2].

Antiviral HCV Polymerase Structure-Activity Relationship

Aldose Reductase Differential Inhibitor (ARDI) Scaffold: Unsubstituted Core as the Entry Point for Selective Inhibition

Balestri et al. (2018) identified 4-substituted-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as the first class of aldose reductase differential inhibitors (ARDIs), capable of preferentially inhibiting the reduction of L-idose (polyol pathway) over HNE (antioxidant defense pathway) [1]. The lead compound in this series, 4-(4-chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, demonstrated the most pronounced differential inhibitor activity with preferential reduction of L-idose compared to HNE [1]. This compound is structurally derived directly from the target 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold by N4-benzylation. The unsubstituted parent scaffold (target compound) serves as the essential synthetic precursor for generating ARDI candidates through N4-alkylation chemistry [1]. The 2-methyl group on the pyrazole ring contributes to the overall lipophilicity and may influence the binding mode at the aldose reductase active site compared to des-methyl analogs [2].

Aldose Reductase Diabetic Complications Differential Inhibition

Influenza Endonuclease Inhibitor Patent Scope: 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine Scaffold as Broad-Spectrum Antiviral Template

Patent WO2013174931A1 (and the related CN104507481B) discloses 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives as inhibitors of viral endonuclease, with claims covering their use in treating, ameliorating, or preventing viral diseases including influenza [1]. The claimed Markush structures encompass compounds bearing a 2-methyl substituent and a 6-carboxylic acid group as described for the target compound. The patent's endonuclease inhibitory mechanism targets the cap-snatching activity of influenza virus, a validated antiviral strategy distinct from neuraminidase or M2 channel inhibition [1]. The 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold falls within the generic formula (I) of this patent family, positioning it as a relevant core for generating endonuclease-targeted antiviral candidates through further substitution at the N4, C3, and C5 positions [1].

Antiviral Influenza Endonuclease Inhibition

Synthetic Accessibility via Catalyst-Free Biginelli-Type Cyclocondensation

The target compound can be synthesized via a catalyst-free Biginelli-type reaction involving the condensation of aminopyrazole with dicarbonyl compounds in boiling dimethylformamide (DMF) without requiring an aldehyde component, as documented by the Sigma-Aldrich synthetic route . This one-step cyclocondensation approach contrasts with multi-step synthetic routes required for more elaborate pyrazolo[1,5-a]pyrimidine derivatives bearing additional substituents at the C3 position, which require sequential functionalization . The ethyl ester derivative (CAS 99056-35-6; ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate) is also commercially available as a synthetic alternative, but requires an additional hydrolysis step to access the free carboxylic acid, adding one synthetic step compared to direct procurement of the carboxylic acid . The target compound is supplied at ≥95% purity by multiple vendors including Fluorochem, Hit2Lead, and Bidepharm .

Synthetic Chemistry Building Block Biginelli Reaction

Optimal Deployment Scenarios for 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Research and Early Discovery


Aldose Reductase Differential Inhibitor (ARDI) Library Synthesis via N4-Derivatization

The target compound serves as the direct precursor for generating aldose reductase differential inhibitors (ARDIs) as reported by Balestri et al. (2018) [1]. N4-alkylation or N4-benzylation of the 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold yields compounds capable of differentially inhibiting the polyol pathway (L-idose reduction) while sparing the antioxidant defense function (HNE reduction) of aldose reductase (AKR1B1) [1]. The lead compound 4-(4-chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrated the most pronounced differential activity in this series . Procurement of the parent scaffold enables systematic SAR exploration at the N4 position for diabetic complications drug discovery.

HCV RNA Polymerase Inhibitor Development Using the 6-Carboxylic Acid Pharmacophore

The pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, as validated by Shipps et al. (2009) for HCV NS5B polymerase inhibition, requires a 6-COOH acidic anchor combined with hydrophobic groups (preferably cyclohexyl at C7 and aromatic substituents at C6) to achieve low nanomolar biochemical potency [1]. The 2-methyl-substituted target compound provides an optimal starting point for introducing these hydrophobic elements at the C3, C5, and C7 positions while retaining the critical 6-carboxylic acid functionality. The patent literature demonstrates that several optimized compounds in this series achieved low nanomolar potencies in the RdRp biochemical assay, establishing a clear SAR trajectory for further optimization [1].

Influenza Endonuclease Inhibitor Synthesis Within WO2013174931A1 Patent Space

Patent WO2013174931A1 and CN104507481B claim 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives as influenza virus endonuclease inhibitors, with the target compound falling within the generic Markush formula [1]. The endonuclease inhibitory mechanism targets viral cap-snatching activity, distinct from neuraminidase or M2 channel inhibitors. Researchers developing novel influenza antiviral agents can utilize this scaffold as a core for introducing substituents at positions R1–R4 as defined in the patent claims, targeting both seasonal and pandemic influenza strains [1].

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged kinase inhibitor hinge-binding motif [1]. The 2-methyl-6-carboxylic acid substitution pattern provides a differentiated vector set for fragment growing and scaffold-hopping approaches. The carboxylic acid group at C6 serves as a solvent-exposed handle for modulating physicochemical properties or introducing prodrug moieties, while the C3 position remains available for introducing aromatic or heteroaromatic groups that engage kinase selectivity pockets . Related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent CK2 inhibition (KD = 12 nM for optimized macrocyclic analogs) and PI3Kδ inhibition (IC50 = 18 nM) , supporting the use of this scaffold in kinase drug discovery.

Quote Request

Request a Quote for 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.